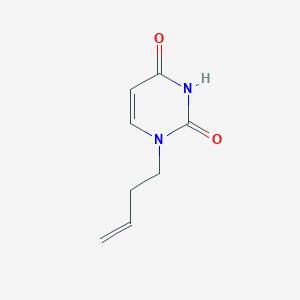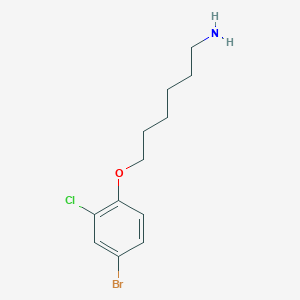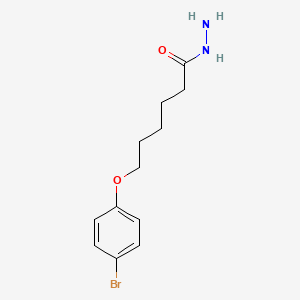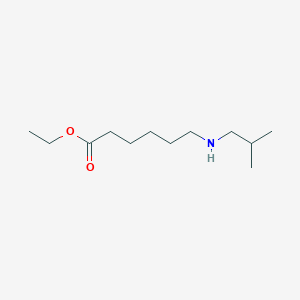
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide is an organic compound that features a brominated phenoxy group attached to a hexanoic acid hydrazide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.
Etherification: 4-bromo-2-methylphenol is then reacted with 6-bromohexanoic acid under basic conditions to form 6-(4-bromo-2-methylphenoxy)-hexanoic acid.
Hydrazide Formation: Finally, the carboxylic acid group of 6-(4-bromo-2-methylphenoxy)-hexanoic acid is converted to a hydrazide by reacting with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxy-hexanoic acid hydrazide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Azides or nitro derivatives.
Reduction: De-brominated phenoxy-hexanoic acid hydrazide.
Substitution: Various substituted phenoxy-hexanoic acid hydrazides depending on the nucleophile used.
科学的研究の応用
6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
4-Bromo-2-methylphenol: A precursor in the synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide.
6-Bromohexanoic acid: Another precursor used in the synthesis.
Phenoxyacetic acid derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
This compound is unique due to the combination of a brominated phenoxy group and a hexanoic acid hydrazide chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
6-(4-bromo-2-methylphenoxy)hexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-9-11(14)6-7-12(10)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYXEWNPHTEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl[6-(pyrrolidin-1-yl)hexyl]amine](/img/structure/B7895644.png)








